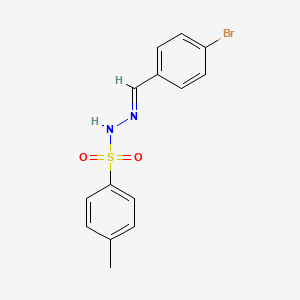

4-Bromobenzaldehyde tosylhydrazone

Description

BenchChem offers high-quality 4-Bromobenzaldehyde tosylhydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzaldehyde tosylhydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJBUIWCUYKVNL-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-bromobenzaldehyde tosylhydrazone chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity profile of 4-bromobenzaldehyde tosylhydrazone , a versatile bifunctional building block in organic synthesis.

CAS Registry Number: 19350-68-6 Molecular Formula: C₁₄H₁₃BrN₂O₂S Molecular Weight: 353.23 g/mol [1]

Executive Summary

4-Bromobenzaldehyde tosylhydrazone is a dual-functional reagent widely utilized in advanced organic synthesis. It serves as a stable precursor for diazo compounds (via the Bamford-Stevens reaction) and as a coupling partner in palladium-catalyzed cross-coupling reactions . Its structural uniqueness lies in its orthogonality: it possesses a reactive hydrazone core capable of generating metal-carbenes, while retaining an aryl bromide moiety available for traditional cross-coupling (e.g., Suzuki-Miyaura), making it an ideal scaffold for divergent synthesis in drug discovery.

Physical & Chemical Characterization[2][3][4][5][6][7][8]

The compound typically presents as a white to off-white crystalline solid.[1][2][3] Unlike the unstable diazo compounds it generates in situ, the tosylhydrazone is shelf-stable, allowing for safer handling of carbene equivalents.

Table 1: Physicochemical Properties

| Property | Data | Notes |

| Appearance | White crystalline solid | Stable at room temperature.[1][2][3][4] |

| Melting Point | 172.0 – 176.0 °C | Distinct from the aldehyde precursor (55-58 °C). |

| Solubility | Soluble in DMSO, DMF, MeOH, Dioxane | Limited solubility in non-polar hydrocarbons (Hexanes). |

| ¹H NMR (DMSO-d₆) | δ 2.36 (s, 3H, CH₃), 7.4-7.9 (m, Ar-H), 7.95 (s, 1H, CH=N), 11.45 (s, 1H, NH) | Diagnostic singlet at ~7.95 ppm (imine) and broad singlet >11 ppm (NH). |

| Stability | Moisture sensitive (slow hydrolysis) | Store under inert atmosphere (Argon/Nitrogen) at 4°C. |

Synthesis Protocol

The synthesis is a condensation reaction between 4-bromobenzaldehyde and p-toluenesulfonyl hydrazide. This reaction is generally acid-catalyzed and driven to completion by the precipitation of the product or removal of water.

Reagents & Conditions

-

Substrates: 4-Bromobenzaldehyde (1.0 equiv), p-Toluenesulfonyl hydrazide (1.0–1.05 equiv).

-

Solvent: Methanol or Ethanol (0.5 M).

-

Catalyst: Glacial Acetic Acid or HCl (cat.[5] 1-5 mol%).

-

Temperature: Reflux (65–80 °C) or Room Temperature (time-dependent).

Step-by-Step Methodology

-

Dissolution: Charge a round-bottom flask with 4-bromobenzaldehyde (e.g., 10 mmol) and dissolve in Methanol (20 mL).

-

Addition: Add p-toluenesulfonyl hydrazide (10 mmol) in one portion.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reaction: Stir at room temperature for 2–4 hours. A white precipitate typically forms within 30 minutes. (Refluxing for 1 hour ensures completion if precipitation is slow).

-

Work-up: Cool the mixture to 0 °C. Filter the precipitate via vacuum filtration.

-

Purification: Wash the filter cake with cold methanol (2 x 5 mL) and diethyl ether. Dry under high vacuum. Recrystallization from ethanol can be performed if necessary, though crude purity is often >95%.

Figure 1: Condensation pathway for the synthesis of the tosylhydrazone scaffold.

Reactivity Profile & Mechanistic Pathways[11][12]

This compound acts as a "chemical chameleon," capable of reacting through three distinct mechanistic pathways depending on the reagents used.

Path A: Bamford-Stevens Reaction (Diazo/Carbene Generation)

Under basic conditions, the tosylhydrazone deprotonates to form a diazo intermediate.

-

Aprotic Solvents (Thermal): The diazo species decomposes to a carbene , which can undergo cyclopropanation (with alkenes) or C-H insertion.

-

Protic Solvents: The diazo species is protonated to a diazonium ion, which loses nitrogen to form a carbocation , leading to alkenes via elimination or ethers via nucleophilic trapping.

Path B: Pd-Catalyzed Cross-Coupling (Barluenga/Valdés Reaction)

This is the most critical application in modern drug discovery. The tosylhydrazone acts as a nucleophile (via the diazo species) reacting with an external aryl halide catalyzed by Palladium.

-

Mechanism: Oxidative addition of Ar-X to Pd(0) → Formation of Pd-Carbene complex → Migratory insertion of Aryl group → Beta-hydride elimination.

-

Outcome: Formation of 1,1-disubstituted alkenes (e.g., 1-(4-bromophenyl)-1-arylethylene).

Path C: Orthogonal Suzuki-Miyaura Coupling

The C–Br bond on the aromatic ring remains intact during hydrazone formation. This allows researchers to perform Suzuki coupling on the hydrazone to modify the aromatic core before triggering the hydrazone reactivity, or vice versa.

Figure 2: Divergent reactivity profile showing orthogonal reaction pathways.

Applications in Drug Discovery

Scaffold Construction

-

Pyrazoles: Reaction with alkynes or beta-keto esters.

-

Indazoles: Intramolecular cyclization strategies utilizing the aryl bromide moiety (e.g., via benzyne intermediates or Buchwald-Hartwig amination followed by condensation).

-

Bioisosteres: Synthesis of styrene derivatives which serve as rigid linkers in kinase inhibitors.

Experimental Protocol: Pd-Catalyzed Cross-Coupling

To synthesize 1-(4-bromophenyl)-1-phenylethylene:

-

Setup: In a glovebox or under Argon, combine 4-bromobenzaldehyde tosylhydrazone (1.0 equiv), Bromobenzene (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).

-

Base: Add LiOtBu (2.2 equiv).

-

Solvent: Add 1,4-Dioxane (degassed).

-

Reaction: Heat to 90 °C for 8–12 hours.

-

Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Safety & Handling

-

Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Handle with gloves and in a fume hood.

-

Explosion Hazard: While tosylhydrazones are safer than isolated diazo compounds, they still generate nitrogen gas upon decomposition. Do not heat in a sealed vessel without pressure relief.

-

Storage: Store in a cool, dry place. Decomposition is indicated by a yellow/orange discoloration (formation of azines or diazo species).

References

-

Synthesis & Properties: Bogas, E. (2005).[6] The Alkylation of Aryl Aldehyde Tosylhydrazones. University of Tennessee, Knoxville. (Source for MP: 172-176°C).

-

Pd-Catalyzed Coupling (Barluenga): Barluenga, J., et al. (2007). "Pd-Catalyzed Cross-Coupling Reactions with N-Tosylhydrazones". Angewandte Chemie International Edition, 46(30), 5587-5590. Link

-

Bamford-Stevens Reaction: Bamford, W. R., & Stevens, T. S. (1952). "The decomposition of p-toluenesulphonylhydrazones by alkali". Journal of the Chemical Society, 4735-4740. Link

-

Orthogonal Reactivity: Shao, Z., & Zhang, H. (2012). "N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions". Chemical Society Reviews, 41, 560-572. Link

Sources

Technical Whitepaper: Optimized Synthesis of 4-Bromobenzaldehyde Tosylhydrazone

Executive Summary

This technical guide outlines the optimized synthesis of 4-bromobenzaldehyde tosylhydrazone from 4-bromobenzaldehyde and p-toluenesulfonyl hydrazide. This compound serves as a critical intermediate in modern organic synthesis, particularly as a carbene precursor in Bamford-Stevens and Shapiro reactions , and more recently as a coupling partner in Pd-catalyzed cross-coupling reactions (Barluenga coupling).

The protocols detailed below prioritize reproducibility, scalability, and purity. We explore the mechanistic underpinnings of the condensation reaction and provide self-validating characterization steps to ensure downstream success in drug discovery workflows.

Mechanistic Principles

The formation of 4-bromobenzaldehyde tosylhydrazone is a classic nucleophilic addition-elimination reaction (condensation). Understanding the mechanism is vital for troubleshooting incomplete conversions.

Reaction Pathway

The reaction proceeds through the attack of the nucleophilic terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde. This reversible process forms a carbinolamine intermediate, which subsequently undergoes acid-catalyzed dehydration to yield the hydrazone.

Key Mechanistic Considerations:

-

Equilibrium: The reaction is an equilibrium process. While the product is thermodynamically favored due to conjugation, removing water (or precipitation of the product) drives the reaction to completion (Le Chatelier's principle).

-

Catalysis: While the reaction can proceed under neutral conditions, a catalytic amount of acid (HCl or Acetic Acid) protonates the carbonyl oxygen, significantly increasing its electrophilicity and accelerating the initial nucleophilic attack.

-

Substituent Effects: The 4-bromo substituent is electron-withdrawing (via induction), making the carbonyl carbon more electrophilic compared to unsubstituted benzaldehyde, generally resulting in faster reaction kinetics.

Visualization: Reaction Mechanism

Figure 1: Acid-catalyzed condensation mechanism converting aldehyde to tosylhydrazone.

Experimental Protocols

Two methods are presented: Method A (Solution Phase) is the industry standard for purity and scale. Method B (Solid State) is a "Green Chemistry" alternative suitable for rapid, small-scale screening.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 4-Bromobenzaldehyde | 185.02 | 1.0 | Limiting Reagent |

| p-Toluenesulfonyl hydrazide | 186.23 | 1.0 - 1.05 | Nucleophile |

| Ethanol (Absolute) | - | Solvent | Medium (Polar Protic) |

| HCl (conc.) | - | Cat. (2-3 drops) | Catalyst |

Method A: Standard Ethanol Reflux (Recommended)

This method relies on the solubility difference between the hot reactants and the cool product to drive isolation.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (10 mmol, 1.85 g) in Ethanol (15-20 mL).

-

Note: Gentle heating may be required to fully dissolve the aldehyde.

-

-

Addition: Add p-toluenesulfonyl hydrazide (10 mmol, 1.86 g) to the solution.

-

Catalysis: Add 2-3 drops of concentrated HCl (or Glacial Acetic Acid).

-

Why? Acid activates the carbonyl. Without it, the reaction may stall at the intermediate stage.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 1–3 hours .

-

Monitoring: Monitor by TLC (Silica; Hexane:EtOAc 3:1). The aldehyde spot (high R_f) should disappear.

-

-

Crystallization: Remove heat and allow the solution to cool slowly to room temperature. The product should precipitate as a white to off-white crystalline solid.

-

Optimization: If no precipitate forms, cool further in an ice bath (0°C) for 30 minutes.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde or colored impurities.

-

Drying: Dry the solid under vacuum or in a desiccator.

Method B: Solvent-Free Grinding (Green Alternative)

-

Combine 1.0 equiv of aldehyde and 1.0 equiv of hydrazide in a clean mortar.[2]

-

Grind vigorously with a pestle for 5–10 minutes.

-

The mixture will often become a paste (melt) due to eutectic point depression and exothermicity, then solidify again.

-

Wash the resulting solid with cold ether/ethanol and filter.

-

Pros: Fast, no solvent waste.[2]

-

Cons: Lower purity profile; harder to scale.

-

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following expected data.

Nuclear Magnetic Resonance (NMR)

The conversion is best confirmed by the disappearance of the aldehyde peak and the appearance of the hydrazone NH and CH=N protons.

Expected ¹H NMR (DMSO-d₆, 400 MHz):

-

δ 11.40 - 11.60 ppm (s, 1H): -NH- (Sulfonamide proton). Broad singlet, disappears with D₂O shake.

-

δ 7.90 - 8.10 ppm (s, 1H): -CH=N- (Imine proton). Diagnostic peak.

-

δ 7.70 - 7.80 ppm (d, 2H): Tosyl aromatic protons (ortho to sulfonyl).

-

δ 7.50 - 7.60 ppm (m, 4H): Overlapping 4-bromophenyl aromatic protons.

-

δ 7.30 - 7.40 ppm (d, 2H): Tosyl aromatic protons (meta to sulfonyl).

-

δ 2.35 - 2.40 ppm (s, 3H): Tosyl -CH₃ .

Physical Properties

-

Appearance: White crystalline solid.[3]

-

Melting Point: Typically >150°C with decomposition. (Note: Pure tosylhydrazones often decompose near their melting point; sharp melting points are less common than in simple organics).

Workflow Visualization

Figure 2: Step-by-step experimental workflow for Method A.

Applications in Drug Discovery[4][5]

Why synthesize this molecule? It is a gateway to complex scaffolds:

-

Pd-Catalyzed Cross-Coupling: N-tosylhydrazones act as diazo precursors in situ. Under palladium catalysis, they can couple with aryl halides to form 1,1-diarylethylenes , avoiding the use of unstable organometallics.

-

Bamford-Stevens Reaction: Treatment with a strong base (NaOMe) generates the diazo intermediate, which decomposes to a carbene. In protic solvents, this yields the alkene; in aprotic solvents, it allows for carbene insertion chemistry.

-

Synthesis of Heterocycles: The hydrazone moiety is a precursor for pyrazoles and indazoles, common pharmacophores in kinase inhibitors.

Troubleshooting & Safety

-

Issue: No Precipitate.

-

Cause: Too much solvent or reaction incomplete.

-

Fix: Concentrate the solution by rotary evaporation to half volume, then cool again.

-

-

Issue: Oiling Out.

-

Cause: Impurities lowering the melting point.

-

Fix: Reheat to dissolve, add a seed crystal, and cool very slowly.

-

-

Safety Warning:

-

Hydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood.

-

Tosylhydrazones can decompose vigorously at high temperatures. Do not heat dry solids above their decomposition point.

-

References

-

Aggarwal, V. K., et al. (2003). "Synthesis of Tosylhydrazones." Organic Syntheses, 80, 107.

-

Barluenga, J., & Valdés, C. (2011). "Tosylhydrazones: New Reagents for Metal-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition, 50(33), 7486-7500.

-

BenchChem. (2025).[4][5] "Optimizing reaction conditions for Benzaldehyde, 4-bromo-, hydrazone synthesis."

-

Tang, M., et al. (2022).[6] "Synthesis of Hydrazides from N-Tosylhydrazones." The Journal of Organic Chemistry, 87, 3845-3850.[6]

-

Sigma-Aldrich. (2025). "4-Bromobenzaldehyde Product Information."

Sources

- 1. 4-Bromobenzaldehyde, 250 g, CAS No. 1122-91-4 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 2. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Hydrazides from N-Tosylhydrazones and Its Application in the Preparation of Indazolones [organic-chemistry.org]

Introduction: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Bromobenzaldehyde Tosylhydrazone

Prepared for: Researchers, Scientists, and Drug Development Professionals

4-Bromobenzaldehyde tosylhydrazone is a stable, crystalline solid that serves as a pivotal intermediate in organic synthesis. Its structure uniquely combines the reactivity of a tosylhydrazone with the synthetic handle of an aryl bromide, making it a valuable precursor for a wide array of chemical transformations. Tosylhydrazones, in general, are highly regarded as robust and versatile precursors to diazo compounds, which are otherwise often unstable and hazardous to handle directly. The presence of the bromo-substituent on the aromatic ring further extends the synthetic utility of this molecule, allowing for its participation in a multitude of cross-coupling reactions to form complex molecular architectures.

This guide provides a comprehensive overview of the core physical and spectroscopic properties of 4-bromobenzaldehyde tosylhydrazone. It details a standard synthesis protocol, explains the causality behind the experimental design, and explores the compound's fundamental reactivity, thereby offering a technical resource for its effective application in research and development.

Synthesis of 4-Bromobenzaldehyde Tosylhydrazone

The formation of a tosylhydrazone is fundamentally a condensation reaction between a carbonyl compound and p-toluenesulfonylhydrazide (tosylhydrazide). The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the hydrazone.

Experimental Protocol: Acid-Catalyzed Condensation

This protocol describes a standard laboratory procedure for the synthesis of 4-bromobenzaldehyde tosylhydrazone.

Materials:

-

4-Bromobenzaldehyde (1.0 eq)

-

p-Toluenesulfonylhydrazide (1.0 eq)

-

Ethanol (approx. 10-15 mL per gram of aldehyde)

-

Concentrated Hydrochloric Acid (catalytic amount, 1-2 drops)

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzaldehyde and p-toluenesulfonylhydrazide.

-

Add ethanol to the flask to dissolve the solids. Gentle heating may be required.

-

Add a catalytic amount (1-2 drops) of concentrated hydrochloric acid to the solution. The acid serves to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the hydrazide.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the resulting solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

-

Dry the purified 4-bromobenzaldehyde tosylhydrazone under vacuum. The product is typically obtained as a white or off-white solid.

An alternative, solvent-free approach involves simply grinding the aldehyde and tosylhydrazide together in a mortar and pestle at room temperature, which can significantly shorten reaction times and simplify work-up.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-bromobenzaldehyde tosylhydrazone.

Physicochemical Properties

The key physical and chemical properties of 4-bromobenzaldehyde tosylhydrazone are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Data | Reference(s) |

| Molecular Formula | C₁₄H₁₃BrN₂O₂S | [2] |

| Molecular Weight | 353.24 g/mol | [2] |

| CAS Number | 19350-68-6 | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | Data not available. For the related 4-bromobenzaldehyde phenylhydrazone, the melting point is 112-114 °C.[4] | |

| Solubility | Insoluble in water; Soluble in dichloromethane; Soluble in hot ethanol and sparingly soluble in cold ethanol.[1][4][5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The expected data for 4-bromobenzaldehyde tosylhydrazone are detailed below, based on established values for its constituent functional groups.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~11.4 (s, 1H, NH ), ~7.9 (s, 1H, CH =N), ~7.8 (d, 2H, ArH ortho to SO₂), ~7.6 (d, 2H, ArH ortho to Br), ~7.5 (d, 2H, ArH ortho to CH=N), ~7.4 (d, 2H, ArH ortho to CH₃), ~2.4 (s, 3H, Ar-CH ₃). (Predicted based on related structures[1]) |

| ¹³C NMR | δ (ppm): ~148 (Ar-C -Br), ~144 (C =N), ~136-127 (Aromatic C ), ~21 (Ar-C H₃). (Predicted based on related structures[6]) |

| IR | ν (cm⁻¹): ~3220 (N-H stretch), ~1595 (C=N stretch), ~1360 & ~1165 (S=O asymmetric and symmetric stretch). (Predicted based on related structures[4]) |

| Mass Spec (EI) | m/z: 354/352 (M⁺, characteristic ~1:1 ratio for Br isotopes), 185/183 ([C₇H₄Br]⁺), 155 ([C₇H₅SO₂]⁺), 91 ([C₇H₇]⁺, tropylium ion). (Predicted based on fragmentation of related compounds[7]) |

Reactivity and Synthetic Utility

The true value of 4-bromobenzaldehyde tosylhydrazone lies in its versatile reactivity, which stems from two key transformations: decomposition to a diazo compound and participation in cross-coupling reactions.

Generation of Diazo Compounds and Carbenes

Under basic conditions, tosylhydrazones undergo elimination to form diazo compounds. This is the foundation of the Shapiro reaction (using strong, non-nucleophilic bases like organolithiums) and the Bamford-Stevens reaction (using bases like sodium methoxide). The generated 4-bromophenyldiazomethane is a valuable intermediate that can:

-

Extrude N₂ to form a carbene, which can undergo cyclopropanation with alkenes.

-

Participate in 1,3-dipolar cycloadditions.

-

Be used in transition-metal-catalyzed cross-coupling reactions.

This in-situ generation provides a much safer and more convenient alternative to handling potentially explosive diazoalkanes directly.

Key Reaction Pathway: The Bamford-Stevens Reaction

Caption: Generation of reactive intermediates from a tosylhydrazone.

Role in Cross-Coupling Reactions

The aryl bromide moiety of 4-bromobenzaldehyde tosylhydrazone makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the para-position of the benzaldehyde-derived ring, enabling the synthesis of complex biaryls, stilbenes, and other conjugated systems. This dual reactivity allows for sequential functionalization, where the tosylhydrazone can first be used to build one part of a molecule, followed by a cross-coupling reaction at the bromide position.

Conclusion

4-Bromobenzaldehyde tosylhydrazone is a multifunctional and highly valuable reagent for synthetic organic chemists. Its physical stability and well-defined spectroscopic characteristics make it a reliable starting material. The compound's true power is realized through its capacity to serve as a safe, in-situ source of a diazo intermediate while also possessing a functional handle for a wide range of powerful cross-coupling reactions. This dual nature provides a strategic advantage in the design and execution of synthetic routes toward complex target molecules in pharmaceutical and materials science research.

References

-

Li, W., et al. (2015). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. ChemistryOpen, 4(4), 426-430. Available from: [Link]

-

Uyanik, M., & Ishihara, K. (2010). Oxidation of Primary and Secondary Alcohols to Aldehydes and Ketones. Organic Syntheses, 87, 185. Available from: [Link]

-

Supporting Information for: Palladium-Catalyzed Three-component Coupling Reaction of o-Bromobenzaldehyde, N-Tosylhydrazone and Methanol. Organic Letters. Available from: [Link]

-

Neto, B. A., et al. (2006). Using Solid-State ¹³C NMR to Follow up the Synthesis of a New Bioactive N- acylhydrazone. Annals of Magnetic Resonance, 5(1/3), 34-40. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70741, 4-Bromobenzaldehyde. Available from: [Link]

-

Synthonix. 4-Bromobenzaldehyde tosylhydrazone. Available from: [Link]

-

AD Pharmacem. 4-Bromo Benzaldehyde Intermediate Supplier. Available from: [Link]

-

NIST. Benzaldehyde, 4-bromo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

-

LookChem. Synthesis of p-Bromobenzaldehyde. Available from: [Link]

-

SpectraBase. 4-Bromobenzaldehyde 1H NMR Spectrum. Available from: [Link]

-

Wikipedia. 4-Bromobenzaldehyde. Available from: [Link]

-

ResearchGate. Mass spectrum of 4-Bromobenzaldehyde. Available from: [Link]

-

Carl ROTH. 4-Bromobenzaldehyde. Available from: [Link]

-

Pacific Biochem Private Limited. 4-Bromo Benzaldehyde. Available from: [Link]

-

Al-Ostath, A., et al. (2015). Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journal of Organic and Inorganic Chemistry, 1(1), 1-8. Available from: [Link]

-

ChemWhat. 4-Bromobenzaldehyde. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthonix, Inc > 19350-68-6 | 4-Bromobenzaldehyde tosylhydrazone [synthonix.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 1122-91-4: 4-Bromobenzaldehyde | CymitQuimica [cymitquimica.com]

- 6. auremn.org [auremn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Stability & Storage of 4-Bromobenzaldehyde Tosylhydrazone

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 4-bromobenzaldehyde tosylhydrazone (CAS 19350-68-6) .[1]

Compound Identity: 4-Bromobenzaldehyde Tosylhydrazone CAS Number: 19350-68-6 Molecular Formula: C₁₄H₁₃BrN₂O₂S Molecular Weight: 353.23 g/mol [1]

Part 1: Executive Summary

4-Bromobenzaldehyde tosylhydrazone is a sulfonylhydrazone derivative widely used as a precursor for diazo compounds (via Bamford-Stevens/Shapiro reactions) and in palladium-catalyzed cross-coupling chemistry.[1] While kinetically stable at room temperature under neutral conditions, it possesses three primary vectors of instability: acid-catalyzed hydrolysis , base-mediated nitrogen extrusion , and photochemical isomerization .[1]

Optimal storage requires an inert atmosphere (Argon/Nitrogen) , desiccated conditions , and protection from light at temperatures below +8°C .[1]

Part 2: Physicochemical Profile & Critical Parameters[1]

The following parameters serve as the baseline for Quality Control (QC) upon receipt and after long-term storage.

| Parameter | Specification / Behavior | Technical Insight |

| Physical State | White to off-white crystalline solid | Color shift to yellow/orange indicates partial hydrolysis or oxidation.[1] |

| Melting Point | Expected: >120°C (Decomposition) | Unlike the parent aldehyde (mp 55–58°C), the tosylhydrazone melts with decomposition (N₂ evolution). Note: Sharp melting indicates high purity; broad range indicates hydrolysis.[1] |

| Solubility | Soluble: DMSO, DMF, MeOH, EtOHInsoluble: Water, Hexanes | Hydrolysis is accelerated in protic solvents (MeOH/EtOH) if acidic impurities are present. |

| pKa (Hydrazone NH) | ~11–12 (Estimated) | sufficiently acidic to be deprotonated by alkoxides, triggering decomposition. |

Part 3: Mechanisms of Degradation[1]

Understanding why the compound degrades is essential for designing valid storage protocols.

Acid-Catalyzed Hydrolysis (The Moisture Risk)

Tosylhydrazones are Schiff base derivatives.[1] In the presence of moisture and trace acid (even atmospheric CO₂ dissolved in surface moisture), they undergo reversible hydrolysis, regenerating the parent aldehyde and

-

Mechanism: Protonation of the imine nitrogen

Nucleophilic attack by water -

Detection: Appearance of the distinct almond-like odor of 4-bromobenzaldehyde or a melting point depression toward 55°C.[1]

Thermal & Base-Mediated Decomposition (The Explosion Risk)

This compound is a "masked" diazo species.[1] Under basic conditions or elevated temperatures (>100°C), it undergoes the Bamford-Stevens reaction pathway, extruding nitrogen gas (

-

Safety Warning: While stable at room temperature, bulk heating in a closed vessel can lead to pressure buildup due to

release.[1]

Photochemical Isomerization

The

Visualization: Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on environmental triggers.

Caption: Figure 1.[1] Divergent degradation pathways. Acidic moisture reverts the compound to starting materials, while base/heat causes irreversible nitrogen loss.

Part 4: Storage Protocols

To maintain >98% purity over 12+ months, adhere to the following "Gold Standard" protocol.

Environmental Control

-

Temperature: Store at +2°C to +8°C (Standard Refrigerator). Freezing (-20°C) is acceptable but requires rigorous equilibration to room temperature before opening to prevent condensation (hydrolysis trigger).[1]

-

Atmosphere: Store under Argon or Nitrogen .[1] The compound is not pyrophoric, but inert gas displaces moisture and CO₂.

-

Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid metal containers which may catalyze surface decomposition.

Handling Workflow

-

Equilibration: Allow the closed vial to warm to room temperature for 30 minutes before opening.

-

Aliquot Strategy: If using frequently, dispense into single-use aliquots to avoid repeated freeze-thaw cycles.

Decision Tree for Storage

Caption: Figure 2.[1][2] Storage decision logic based on usage frequency to minimize moisture exposure.

Part 5: Quality Control & Re-Validation

Before using the compound in critical steps (e.g., Pd-catalyzed coupling), validate purity using one of these rapid methods.

| Method | Protocol | Acceptance Criteria |

| TLC Analysis | Mobile Phase: 20% EtOAc in HexanesVisualization: UV (254 nm) | Single spot.[1] If two spots appear, the lower Rf spot is likely the parent aldehyde (hydrolysis product). |

| 1H NMR (CDCl₃) | Dissolve ~5 mg in CDCl₃. Focus on the aldehyde region (9–10 ppm).[2] | Pass: No signal at ~9.98 ppm (CHO of parent aldehyde).Fail: Distinct singlet at 9.98 ppm.[1] |

| Melting Point | Capillary method, 5°C/min ramp. | Sharp melting range (within 2–3°C). Broadening >5°C suggests decomposition. |

References

-

ChemicalBook. (2025).[1] 4-Bromobenzaldehyde Properties and Stability Profile. Retrieved from

-

Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 4-Bromobenzaldehyde Derivatives. Retrieved from [1]

- Aggarwal, V. K., et al. (2003). Mechanism of Bamford-Stevens Reaction and Diazo Decomposition. Journal of the American Chemical Society. (Contextual grounding for thermal decomposition mechanism).

-

Guidechem. (2025).[1] 4-Bromobenzaldehyde Tosylhydrazone (CAS 19350-68-6) Specifications. Retrieved from

Sources

4-Bromobenzaldehyde Tosylhydrazone: Structural Dynamics, Bonding, and Catalytic Applications

Executive Summary

4-Bromobenzaldehyde tosylhydrazone (4-BBTH) is a highly versatile, bifunctional reagent utilized extensively in modern organic synthesis, transition-metal-catalyzed cross-coupling, and polymer chemistry. Functioning simultaneously as a carbene precursor (via the tosylhydrazone moiety) and an electrophilic coupling partner (via the aryl bromide), 4-BBTH enables the construction of complex carbon-carbon bonds. This whitepaper provides a rigorous analysis of its molecular structure, bonding characteristics, and field-proven experimental protocols, designed for researchers and drug development professionals seeking to leverage this compound in advanced synthetic methodologies.

Molecular Architecture and Bonding Paradigms

The reactivity of 4-BBTH is intrinsically tied to its unique structural motifs. The molecule (CAS: 19350-68-6) integrates three distinct functional domains, each contributing to its synthetic utility[1].

-

The Hydrazone Core (C=N-NH) : The imine-like C=N double bond is highly conjugated with the adjacent 4-bromophenyl ring. This extensive

-conjugation stabilizes the molecule and dictates its stereochemistry, overwhelmingly favoring the E-isomer due to severe steric repulsion between the aryl ring and the bulky tosyl group in the Z-configuration. -

Sulfonamide Linkage and N-H Acidity : The p-toluenesulfonyl (tosyl) group exerts a strong electron-withdrawing effect through its highly oxidized tetrahedral sulfur center. This inductive effect significantly lowers the pKa of the adjacent N-H proton. In the presence of a base (e.g., LiOtBu or K₂CO₃), this proton is readily abstracted to form a tosylhydrazone anion—the critical first step in Bamford-Stevens/Shapiro reactions and transition-metal carbene generation[2].

-

The Aryl Bromide Motif : The C-Br bond introduces both halogen bonding potential and a prime site for oxidative addition by low-valent transition metals (e.g., Pd(0)). Because 4-BBTH contains both a carbene precursor and an aryl halide, it acts as an AB-type monomer capable of step-growth polymerization[3].

Physicochemical and Spectroscopic Profile

The following table summarizes the quantitative physical and spectroscopic data critical for validating the structural integrity of 4-BBTH[1][4].

| Property / Parameter | Value / Description |

| Chemical Formula | C₁₄H₁₃BrN₂O₂S |

| Molecular Weight | 353.24 g/mol |

| Melting Point | 172.0 - 176.0 °C |

| ¹H NMR (CDCl₃) | δ 7.9-7.0 (m, Ar-H), 7.8 (s, CH=N), ~11.0 (br s, NH), 2.4 (s, CH₃) |

| IR (KBr disc) | ~3200 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=N), 1340 & 1160 cm⁻¹ (S=O) |

Self-Validating Synthesis Protocol

The synthesis of 4-BBTH is a robust, self-validating system driven by thermodynamic control and solubility differentials. The following protocol outlines the optimal methodology for generating analytically pure 4-BBTH[4].

Step-by-Step Methodology:

-

Reagent Preparation : Combine 4-bromobenzaldehyde (1.0 equiv, e.g., 30 mmol, 5.6 g) and p-toluenesulfonylhydrazide (1.0 equiv, 30 mmol, 5.6 g) in a 125-mL Erlenmeyer flask.

-

Solvent Addition : Suspend the mixture in absolute ethanol (approx. 20 mL).

-

Causality: Ethanol acts as a protic solvent that hydrogen-bonds to the aldehyde carbonyl, increasing its electrophilicity and facilitating nucleophilic attack by the terminal nitrogen of the hydrazide.

-

-

Reaction Initiation : Stir the mixture at room temperature for 2-4 hours, or apply mild heating.

-

Causality: Thermodynamic control drives the dehydration step, ensuring the exclusive formation of the more stable E-isomer.

-

-

Precipitation and Isolation : Allow the mixture to cool. A white crystalline precipitate will form.

-

Causality: The extended conjugation of the resulting tosylhydrazone significantly reduces its solubility in ethanol compared to the starting materials, driving the equilibrium forward to completion via Le Chatelier’s principle.

-

-

Purification : Filter the precipitate under vacuum and wash with ice-cold ethanol. Dry under high vacuum. This yields analytically pure 4-BBTH (typically ~80% yield) without the need for column chromatography[4].

Mechanistic Workflows: Carbene Precursor and Cross-Coupling

When subjected to basic conditions and transition metal catalysis (e.g., Palladium), 4-BBTH undergoes dediazoniation to generate a metal-carbene intermediate[2][5].

The 2 is initiated by the oxidative addition of an aryl halide to Pd(0). Concurrently, the base-promoted decomposition of the tosylhydrazone yields a diazo compound, which extrudes nitrogen upon coordination to Pd(II) to form a Pd-carbene complex. This is followed by the migratory insertion of the aryl group into the carbenic carbon, and a subsequent

Pd-catalyzed carbene cross-coupling cycle using 4-BBTH as a diazo precursor.

Applications in Advanced Synthesis and Polymer Chemistry

Because 4-BBTH contains both the electrophile (aryl bromide) and the nucleophilic carbene precursor, it is a highly potent AB-type monomer. Under3 conditions, it undergoes self-condensation via step-growth polymerization to synthesize cross-conjugated poly(arylene vinylene)s (PAVs)[3]. These polymers exhibit remarkable optical properties, thermal stability, and high solution processability, making them invaluable in materials science[3]. Furthermore, in radiochemistry and drug development, functionalized tosylhydrazones serve as critical precursors for late-stage modifications and isotopic labeling.

References

-

Palladium-Catalyzed Carbene Coupling of N-Tosylhydrazones and Arylbromides to Synthesize Cross-Conjugated Polymers Source: ResearchGate URL:[Link]

-

Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions Source: Accounts of Chemical Research - ACS Publications URL:[Link]

-

Diazo compounds: synthesis, carbene generation and reactivity Source: RSC Publishing URL:[Link]

-

The alkylation of Aryl Aldehyde Tosyhydrazones Source: TRACE: Tennessee Research and Creative Exchange URL:[Link]

-

4-Bromobenzaldehyde tosylhydrazone -[B4879] Source: Synthonix URL:[Link]

Sources

- 1. Synthonix, Inc > 19350-68-6 | 4-Bromobenzaldehyde tosylhydrazone [synthonix.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. trace.tennessee.edu [trace.tennessee.edu]

- 5. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]

Technical Guide: Reactive Sites & Synthetic Utility of 4-Bromobenzaldehyde Tosylhydrazone

Executive Summary

4-Bromobenzaldehyde tosylhydrazone (CAS: 19350-68-6) is a versatile organosulfur building block that bridges the gap between carbonyl chemistry and metal-carbene transformations. Unlike simple hydrazones, the presence of the electron-withdrawing tosyl group and the aryl bromide moiety creates a unique orthogonal reactivity profile . This molecule serves as a stable precursor for diazo compounds in situ, a partner in palladium-catalyzed cross-couplings, and a substrate for classical Shapiro/Bamford-Stevens olefinations.

This guide analyzes the four distinct reactive sites of the molecule, providing researchers with the mechanistic grounding and experimental protocols necessary to exploit its full synthetic potential.

Structural Analysis & Reactivity Map

The synthetic utility of 4-bromobenzaldehyde tosylhydrazone stems from its ability to act as both a nucleophile and an electrophile depending on the reaction conditions.

The Four Key Reactive Sites

-

The Imine Carbon (

): Normally electrophilic, but reverses polarity (umpolung) upon deprotonation and diazo formation, becoming a nucleophilic carbene precursor. -

The Amide Proton (

): Highly acidic ( -

The Sulfonyl Group (

): Acts as a chemical "fuse." It stabilizes the hydrazone for storage but is designed to be ejected as a sulfinate anion during diazo decomposition. -

The Aryl Bromide (

): A robust handle for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) that remains inert during hydrazone formation and mild diazo transformations.

Visualization: Reactivity Architecture

Figure 1: Orthogonal reactivity map of 4-bromobenzaldehyde tosylhydrazone, highlighting the specific chemical triggers for each site.[1]

Mechanistic Pathways

Base-Mediated Decomposition (Bamford-Stevens & Shapiro)

The most fundamental reaction of this tosylhydrazone is its decomposition under basic conditions.

-

Mechanism: Deprotonation of the N-H creates a tosylhydrazone anion. Thermal elimination of the

-toluenesulfinate anion generates the transient diazo species (4-bromophenyldiazomethane). -

Divergence:

-

Protic Solvents (Bamford-Stevens): The diazo species is protonated to form a diazonium ion, which loses

to form a carbocation. This typically yields mixed alkenes or ethers. -

Aprotic Solvents: The diazo species decomposes thermally or photochemically to a carbene . This carbene can undergo insertion reactions or cyclopropanation.

-

Alkyllithium Reagents (Shapiro): Treatment with 2 equivalents of alkyllithium (e.g.,

-BuLi) generates a vinyllithium intermediate, which can be trapped with electrophiles.

-

Pd-Catalyzed Cross-Coupling (The Barluenga-Valdés Reaction)

This is the most potent application for drug discovery. The tosylhydrazone acts as a nucleophilic coupling partner with aryl halides to form 1,1-diarylethylenes.

Mechanism:

-

Oxidative Addition: Pd(0) adds to an external aryl halide (

). -

Diazo Formation: Base promotes the in situ formation of the diazo compound from the tosylhydrazone.

-

Pd-Carbene Formation: The diazo compound reacts with the Pd(II) species, extruding

to form a Pd-carbene complex. -

Migratory Insertion: The aryl group (

) migrates from Palladium to the carbene carbon. -

Beta-Hydride Elimination: Yields the 1,1-disubstituted alkene and regenerates Pd(0).

Figure 2: Catalytic cycle for the Pd-catalyzed cross-coupling of N-tosylhydrazones, featuring the critical Pd-carbene intermediate.

Experimental Protocols

Synthesis of 4-Bromobenzaldehyde Tosylhydrazone

Note: This protocol ensures high purity suitable for metal-catalyzed applications.

Materials:

-

4-Bromobenzaldehyde (30 mmol, 5.55 g)

- -Toluenesulfonylhydrazide (30 mmol, 5.58 g)

-

Methanol (50 mL)

-

HCl (conc., catalytic, optional but recommended for slower substrates)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 4-bromobenzaldehyde in Methanol (50 mL).

-

Addition: Add

-toluenesulfonylhydrazide in one portion. The reaction is slightly exothermic.[2] -

Reflux: Heat the mixture to reflux for 2 hours. A white precipitate typically begins to form within 30 minutes.

-

Crystallization: Cool the mixture to room temperature and then to 0°C in an ice bath to maximize precipitation.

-

Filtration: Filter the white solid under vacuum. Wash with cold methanol (

mL) and diethyl ether ( -

Drying: Dry under high vacuum for 4 hours.

Pd-Catalyzed Coupling with Aryl Halides

Target: Synthesis of 1-(4-bromophenyl)-1-phenylethylene.

Reagents:

-

4-Bromobenzaldehyde tosylhydrazone (1.0 equiv)

-

Bromobenzene (1.2 equiv)

- (2.5 mol%)

-

XPhos (10 mol%)

- (2.2 equiv)

-

1,4-Dioxane (0.2 M)

Procedure:

-

Charge a reaction vial with the tosylhydrazone,

, XPhos, and -

Add 1,4-Dioxane and Bromobenzene via syringe.

-

Seal and heat to 110°C for 8-12 hours.

-

Workup: Cool to RT, dilute with EtOAc, filter through a celite pad.

-

Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Comparative Data: Reaction Conditions

The following table summarizes how changing the base and solvent alters the reaction pathway for this specific substrate.

| Reaction Type | Base | Solvent | Temperature | Primary Intermediate | Major Product |

| Bamford-Stevens | NaOMe | Ethylene Glycol | 150°C | Carbocation | Alkene / Ether |

| Shapiro | Ether/THF | -78°C | Vinyllithium | Alkene (Kinetic) | |

| Pd-Coupling | 1,4-Dioxane | 70-110°C | Pd-Carbene | 1,1-Diarylethylene | |

| Metal-Free | Toluene | 110°C | Carbene | Cyclopropane / Ether |

Applications in Drug Discovery

The 4-bromobenzaldehyde tosylhydrazone is particularly valuable because the aryl bromide survives the diazo/carbene chemistry.

-

Sequential Functionalization: A researcher can first perform a Shapiro reaction to generate a styrene derivative, and subsequently use the bromine handle for a Suzuki coupling to attach a second biaryl system.

-

Heterocycle Synthesis: Reaction with arynes (generated in situ) leads to indazoles, a scaffold frequent in kinase inhibitors.

References

-

Bogas, E. (1995). The alkylation of Aryl Aldehyde Tosylhydrazones. University of Tennessee, Knoxville. Trace: Tennessee Research and Creative Exchange. Link

-

Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: New Uses for Classic Reagents in Palladium-Catalyzed Cross-Coupling and Metal-Free Reactions. Angewandte Chemie International Edition, 50(33), 7486-7500. Link

-

Shao, Z., & Zhang, H. (2012). N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions. Chemical Society Reviews, 41, 560-572. Link

-

BenchChem. (2025).[6][7] Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene: An In-depth Technical Guide. Link

-

Organic Syntheses. (1970). Phenyldiazomethane.[2] Org. Synth. 1970, 50, 27. Link

Sources

literature review of 4-bromobenzaldehyde tosylhydrazone applications

An In-Depth Technical Guide to the Reactivity and Applications of 4-Bromobenzaldehyde Tosylhydrazone

Executive Summary

In modern organic synthesis and medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 4-Bromobenzaldehyde tosylhydrazone (CAS 19350-68-6) represents a highly versatile, bench-stable reagent that bridges classical condensation chemistry with advanced transition-metal-catalyzed cross-coupling[1].

Characterized by its two orthogonal reactive poles—the electrophilic aryl bromide moiety and the nucleophilic/carbene-generating tosylhydrazone moiety—this compound serves as a critical intermediate in the synthesis of polysubstituted alkenes, heterocycles, and radiolabeled positron emission tomography (PET) tracers[2][3]. This whitepaper provides a comprehensive mechanistic analysis, self-validating experimental protocols, and a critical review of the literature surrounding 4-bromobenzaldehyde tosylhydrazone.

Physicochemical Profile and Structural Causality

The utility of 4-bromobenzaldehyde tosylhydrazone stems from its stability. While diazo compounds are notoriously toxic and explosive, tosylhydrazones serve as safe, stable precursors that can generate diazo intermediates in situ upon base treatment. The electron-withdrawing nature of the para-bromo substituent slightly increases the acidity of the hydrazone N-H proton, facilitating easier deprotonation compared to electron-rich derivatives.

Table 1: Quantitative Physicochemical Data[1][4]

| Property | Value | Mechanistic Implication |

| Chemical Formula | C14H13BrN2O2S | Bifunctional handle (Br and Hydrazone). |

| Molecular Weight | 353.24 g/mol | High atom economy in carbene transfers. |

| Melting Point | 172.0 - 176.0 °C | Highly crystalline; easily purified via recrystallization without chromatography. |

| LogP | ~3.5 (Estimated) | Soluble in moderately polar aprotic solvents (dioxane, THF) required for cross-coupling. |

Orthogonal Reactivity Pathways

The true power of 4-bromobenzaldehyde tosylhydrazone lies in its orthogonal reactivity. An application scientist must carefully sequence reactions to exploit one reactive site while preserving the other.

The Tosylhydrazone Pole: Barluenga Cross-Coupling

The palladium-catalyzed cross-coupling of tosylhydrazones with aryl halides (the Barluenga reaction) has revolutionized the synthesis of polysubstituted alkenes[3][5]. By treating the tosylhydrazone with a strong base (e.g., Lithium tert-butoxide), a diazo compound is generated in situ. This intermediate reacts with an oxidative addition complex (Ar-Pd-X) to form a palladium-carbene species. Migratory insertion of the aryl group into the carbene carbon, followed by

The Aryl Bromide Pole: Traditional Cross-Coupling

Conversely, the aryl bromide moiety can undergo standard Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. If the tosylhydrazone is kept intact (by avoiding strong bases that trigger diazo formation), the bromo group can be functionalized to build extended

Radiochemistry Applications

In radiopharmaceutical development, 4-bromobenzaldehyde tosylhydrazone is utilized as a precursor for

Orthogonal reactivity pathways of 4-bromobenzaldehyde tosylhydrazone.

Mechanistic Deep-Dive: The Catalytic Cycle of Carbene Migratory Insertion

To successfully execute a Barluenga-type cross-coupling, one must understand the causality of the catalytic cycle. The reaction requires a delicate balance: the base must be strong enough to deprotonate the tosylhydrazone, but the solvent system must support the stability of the transient Pd-carbene complex.

-

Oxidative Addition : The Pd(0) catalyst inserts into the aryl halide bond.

-

Diazo Generation : LiOt-Bu deprotonates the tosylhydrazone, expelling lithium p-toluenesulfinate to form the diazo intermediate.

-

Carbene Formation : The diazo compound decomposes at the Pd(II) center, releasing N

gas (the thermodynamic driving force) to form a highly electrophilic Pd-carbene. -

Migratory Insertion : The aryl group on the Pd center migrates to the carbene carbon. This is the rate-determining and stereodetermining step.

- -Hydride Elimination : The resulting alkyl-Pd(II) species undergoes elimination to yield the alkene and regenerate Pd(0)[5][6].

Catalytic cycle of the Palladium-catalyzed Barluenga cross-coupling.

Table 2: Optimization of Cross-Coupling Parameters[5]

| Parameter | Optimal Choice | Causality / Rationale |

| Catalyst | PdCl | Provides a stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species. |

| Base | LiOt-Bu (3.75 equiv) | Highly effective for tosylhydrazone deprotonation without acting as a competing nucleophile against the Pd-carbene. |

| Solvent | 1,4-Dioxane | Aprotic, moderately polar; stabilizes the transition states and allows reaction temperatures up to 110 °C. |

| Temperature | 90 - 110 °C | Required to overcome the activation energy barrier for N |

Self-Validating Experimental Protocols

The following protocols are engineered to ensure reproducibility, incorporating in-process visual cues that validate the success of each step.

Protocol A: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone[4]

This condensation reaction is driven to completion by the insolubility of the product in cold ethanol.

-

Preparation : In a 250 mL round-bottom flask, dissolve 4-bromobenzaldehyde (5.55 g, 30.0 mmol) and p-toluenesulfonylhydrazide (5.58 g, 30.0 mmol) in 100 mL of absolute ethanol.

-

Reaction : Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) with continuous magnetic stirring for 30 minutes.

-

Validation Cue: The initial suspension will become a clear, homogeneous solution as the reagents dissolve and react.

-

-

Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 1 hour.

-

Validation Cue: A dense, white crystalline precipitate will form, indicating the successful formation of the tosylhydrazone.

-

-

Isolation : Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold ethanol to remove unreacted aldehyde.

-

Drying : Dry the product under high vacuum for 2 hours.

-

Expected Yield: ~8.4 g (80%). Melting point should be sharp at 172.0 - 176.0 °C.

-

Protocol B: General Procedure for Pd-Catalyzed Barluenga Cross-Coupling[5]

This protocol utilizes the tosylhydrazone as a nucleophilic partner against an external aryl halide.

-

Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobenzaldehyde tosylhydrazone (0.53 g, 1.5 mmol, 1.5 equiv), the target aryl halide (1.0 mmol, 1.0 equiv), PdCl

(PPh -

Inert Atmosphere : Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times. Causality: Oxygen will rapidly quench the Pd(0) catalyst and cause oxidative degradation of the diazo intermediate.

-

Solvent Addition : Inject anhydrous 1,4-dioxane (10 mL) through the septum.

-

Heating : Replace the septum with a Teflon screwcap under Argon flow. Submerge the tube in a pre-heated oil bath at 100 °C for 3 hours.

-

Validation Cue: The reaction mixture will turn dark red/brown, and vigorous bubbling (N

evolution) will be observed initially as the diazo compound forms and decomposes.

-

-

Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

-

Purification : Concentrate the filtrate in vacuo and purify the residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the target alkene.

Conclusion

4-Bromobenzaldehyde tosylhydrazone is an exceptionally versatile reagent that bridges the gap between classical hydrazone chemistry and modern transition-metal catalysis. By understanding the mechanistic causality of its dual reactive sites, application scientists can leverage this compound for the rapid assembly of complex alkenes, the synthesis of novel heterocyclic drug scaffolds, and the generation of advanced PET radiotracers. The protocols provided herein are designed to be robust, self-validating, and directly translatable to both academic and industrial drug discovery workflows.

References

-

Synthonix: 4-Bromobenzaldehyde tosylhydrazone (CAS 19350-68-6) Product Specifications. Synthonix Inc. Available at:[Link]

-

Bogas, E. (1993). The alkylation of Aryl Aldehyde Tosyhydrazones. Master's Thesis, University of Tennessee. TRACE: Tennessee Research and Creative Exchange. Available at:[Link]

-

Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: new uses for classic reagents in palladium-catalyzed cross-coupling and metal-free reactions. Angewandte Chemie International Edition, 50(33), 7486-7500. Available at:[Link]

-

Hamze, A., et al. (2009). A palladium-catalyzed Barluenga cross-coupling - reductive cyclization sequence to substituted indoles. PMC / National Institutes of Health. Available at:[Link]

-

Peng, C., et al. (2010). Pd-catalyzed oxidative cross-coupling of N-tosylhydrazones with arylboronic acids. Chemical Communications, Peking University. Available at:[Link]

-

Zhang, Y., et al. (2022). Palladium-catalyzed asymmetric carbene coupling en route to inherently chiral heptagon-containing polyarenes. Nature Communications / PMC. Available at:[Link]

-

Zlatopolskiy, B. (2015). Entwicklung von neuen Radiomarkierungsverfahren und deren Anwendung zur Synthese von Radiotracern für die Positronen-Emissions-Tomographie. Universität zu Köln. Available at: [Link]

Sources

- 1. Synthonix, Inc > 19350-68-6 | 4-Bromobenzaldehyde tosylhydrazone [synthonix.com]

- 2. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 3. semanticscholar.org [semanticscholar.org]

- 4. trace.tennessee.edu [trace.tennessee.edu]

- 5. A palladium-catalyzed Barluenga cross-coupling - reductive cyclization sequence to substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed asymmetric carbene coupling en route to inherently chiral heptagon-containing polyarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

Methodological & Application

using 4-bromobenzaldehyde tosylhydrazone in Shapiro reactions

Application Note: The Role and Reactivity of 4-Bromobenzaldehyde Tosylhydrazone in Shapiro and Related Tosylhydrazone-Based Reactions

Executive Summary

The Shapiro reaction is a cornerstone methodology in synthetic organic chemistry, traditionally employed to convert ketone tosylhydrazones into functionalized alkenes via a vinyllithium intermediate[1]. However, when drug development professionals or synthetic chemists attempt to apply standard Shapiro conditions to 4-bromobenzaldehyde tosylhydrazone , the reaction fundamentally diverges. Because this substrate is derived from an aldehyde lacking

Instead, treating 4-bromobenzaldehyde tosylhydrazone with strong alkyllithium bases triggers a reductive alkylation pathway[2]. To achieve the olefination goals typically associated with the Shapiro reaction, researchers must pivot to related mechanistic pathways—such as the Bamford-Stevens reaction or palladium-catalyzed Barluenga cross-coupling—where the tosylhydrazone acts as a diazo/carbene precursor[3]. This guide details the mechanistic causality behind these divergent pathways and provides field-validated protocols for harnessing this specific reagent.

Mechanistic Paradigm Shift: Why the Classic Shapiro Fails

The standard Shapiro reaction relies on the basicity of an alkyllithium reagent (e.g., n-BuLi) to abstract an acidic

The 4-Bromobenzaldehyde Anomaly:

4-Bromobenzaldehyde tosylhydrazone possesses no

To bypass this and achieve C–C double bond formation (olefination), the substrate must be treated with a weaker base (like LiOtBu or NaOMe) to generate a diazo intermediate. In the presence of a transition metal catalyst (Pd), this diazo compound forms a metal-carbene that undergoes migratory insertion with an aryl halide, successfully yielding an alkene[3].

Workflow Visualization

Divergent reactivity pathways of 4-bromobenzaldehyde tosylhydrazone under basic conditions.

Quantitative Reactivity Profiles

To assist in experimental design, the table below summarizes the expected outcomes when subjecting different tosylhydrazone classes to strong basic conditions.

Table 1: Comparative Reactivity and Yields of Tosylhydrazones

| Substrate Type | Structural Prerequisite | Primary Pathway | Reagent System | Major Product | Typical Yield (%) |

| Ketone Tosylhydrazone | Shapiro Elimination | n-BuLi (2.0 eq) | Alkene | 75–90 | |

| Aldehyde Tosylhydrazone | No | Reductive Alkylation | n-BuLi (>2.0 eq) | Alkylated Alkane | 50–80 |

| Aldehyde Tosylhydrazone | No | Barluenga Coupling | Pd / LiOtBu | Substituted Alkene | 65–95 |

Validated Experimental Workflows

The following protocols are designed as self-validating systems, incorporating visual cues and chemical safeguards to ensure reproducibility in drug development settings.

Protocol A: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone

Causality & Self-Validation: Using absolute methanol ensures that the condensation heavily favors the hydrazone product. The product's lower solubility in cold methanol drives crystallization, providing a visual confirmation of reaction progress and eliminating the need for column chromatography[4].

-

Preparation: In a 250 mL Erlenmeyer flask, suspend p-toluenesulfonylhydrazide (18.6 g, 100 mmol) in 100 mL of absolute methanol to form a slurry.

-

Condensation: While swirling vigorously, rapidly add 4-bromobenzaldehyde (18.5 g, 100 mmol). An exothermic reaction will occur, and the suspension will briefly turn into a clear solution before the product begins to precipitate.

-

Crystallization: Stir the mixture at room temperature for 30 minutes. Transfer the flask to an ice bath and chill for an additional 15 minutes to maximize precipitation.

-

Isolation: Collect the white crystalline solid via vacuum filtration on a Büchner funnel. Wash the filter cake with 20 mL of ice-cold methanol.

-

Drying: Dry the product under high vacuum (<0.1 mbar) for 4 hours. Expected yield: 85–92%.

Protocol B: Reductive Alkylation (The "Shapiro-Condition" Outcome)

Causality & Self-Validation: Because the substrate lacks

-

Setup: Flame-dry a Schlenk flask and purge with argon. Add 4-bromobenzaldehyde tosylhydrazone (3.53 g, 10 mmol) and 50 mL of anhydrous THF.

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C.

-

Lithiation/Alkylation: Dropwise, add n-butyllithium (15.6 mL of a 1.6 M solution in hexanes, 25 mmol). The first equivalent deprotonates the sulfonamide; the excess attacks the C=N bond.

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 hours. Gas evolution (N₂) will be observed as the intermediate fragments.

-

Quench & Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 30 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting 1-(4-bromophenyl)pentane via silica gel flash chromatography.

Protocol C: Palladium-Catalyzed Olefination (Barluenga Coupling)

Causality & Self-Validation: To achieve the olefination goal of a Shapiro reaction using an aldehyde tosylhydrazone, cross-coupling is required. LiOtBu slowly deprotonates the hydrazone to generate a diazo intermediate in situ. This slow generation prevents explosive accumulation, creating a safe, self-regulating catalytic cycle where the diazo compound immediately reacts with the Pd-complex[3].

-

Reagent Mixing: In an oven-dried Schlenk tube, combine 4-bromobenzaldehyde tosylhydrazone (1.2 mmol), an aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.10 mmol, 10 mol%), and LiOtBu (2.5 mmol).

-

Atmosphere Exchange: Evacuate the tube and backfill with argon (repeat 3 times).

-

Reaction: Add 5.0 mL of anhydrous 1,4-dioxane. Seal the tube and heat the mixture in an oil bath at 90 °C for 12 hours. The mixture will turn dark brown, indicating active Pd catalysis.

-

Workup: Cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate and filter the mixture through a short pad of Celite to remove metal particulates.

-

Isolation: Concentrate the filtrate under reduced pressure and purify the cross-coupled alkene product via flash chromatography (hexanes/ethyl acetate gradient).

References

-

Tosylhydrazone Source: Wikipedia URL:[Link]

-

Reaction of Arylsulfonylhydrazones of Aldehydes with α-Magnesio Sulfones. A Novel Olefin Synthesis Source: Journal of Organic Chemistry (American Chemical Society) URL:[Link]

-

Bamford–Stevens Reaction Mechanism and Applications Source: Unacademy URL:[Link]

Sources

Application Note: Bamford-Stevens Reaction Protocol for 4-Bromobenzaldehyde Tosylhydrazone

Strategic Overview & Mechanistic Logic

This guide details the processing of 4-bromobenzaldehyde tosylhydrazone , a versatile carbene/diazo precursor. Unlike aliphatic ketone tosylhydrazones, which undergo the classical Bamford-Stevens elimination to yield alkenes via 1,2-hydrogen shifts, aromatic aldehyde tosylhydrazones lack the

Consequently, treating this specific substrate with base does not yield a simple elimination product. Instead, it serves as a robust method for the in situ generation of 4-bromophenyldiazomethane . This intermediate is highly valuable in drug discovery for Palladium-catalyzed cross-couplings (Barluenga coupling) and metal-free reductive couplings, offering a safer alternative to handling isolated diazo compounds.

Mechanistic Pathway

The reaction proceeds through the deprotonation of the hydrazone, followed by the elimination of p-toluenesulfinate (Bamford-Stevens fragmentation) to yield the diazo species.

-

Base-Mediated Fragmentation:

-

Fate of the Diazo Intermediate:

-

Path A (Dimerization): Without a trap, the diazo species decomposes to a carbene, which dimerizes to form

-4,4'-dibromostilbene. -

Path B (Pd-Catalyzed Coupling): In the presence of

and an aryl halide, the diazo species generates a Pd-carbene complex, leading to cross-coupled alkenes.[1]

-

Visualizing the Workflow

The following diagram illustrates the divergence between the synthesis of the precursor and its two primary applications.

Figure 1: Mechanistic flow from aldehyde precursor to divergent synthetic outcomes via the diazo intermediate.

Protocol 1: Synthesis of the Precursor

Objective: Isolation of high-purity 4-bromobenzaldehyde tosylhydrazone. Scale: 10 mmol basis (scalable).

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount |

| 4-Bromobenzaldehyde | 185.02 | 1.0 | 1.85 g |

| p-Toluenesulfonyl hydrazide | 186.23 | 1.05 | 1.96 g |

| Methanol (MeOH) | Solvent | - | 15 mL |

| HCl (conc.) | Catalyst | Cat.[1][5] | 1-2 drops |

Step-by-Step Methodology

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.85 g) in Methanol (15 mL).

-

Addition: Add p-toluenesulfonyl hydrazide (1.96 g) in a single portion.

-

Catalysis: Add 1-2 drops of concentrated HCl. Note: While aldehydes are reactive enough to proceed without acid, this ensures rapid completion.

-

Reaction: Stir the mixture at room temperature for 30 minutes. A heavy white precipitate should form within 5–10 minutes.

-

QC Check: If precipitation is slow, warm to 50°C for 15 minutes, then cool.

-

-

Isolation: Cool the flask in an ice bath (0–5°C) for 20 minutes to maximize yield.

-

Filtration: Filter the solids using a Buchner funnel. Wash the cake with cold Methanol (

mL) followed by cold Hexanes/Heptane ( -

Drying: Dry under vacuum (desiccator) for 4 hours.

-

Expected Yield: 90–95%

-

Appearance: White crystalline solid.[6]

-

Storage: Stable at room temperature indefinitely.

-

Protocol 2: Pd-Catalyzed Cross-Coupling (Barluenga Type)

Objective: Use the Bamford-Stevens intermediate to form C-C bonds with an aryl halide (

Reagents & Materials

| Reagent | Equiv.[2][3][7] | Role |

| Tosylhydrazone (from Protocol 1) | 1.2 | Nucleophile (Diazo precursor) |

| Aryl Bromide ( | 1.0 | Electrophile |

| 0.025 (2.5 mol%) | Catalyst Source | |

| XPhos | 0.10 (10 mol%) | Ligand |

| 2.2 | Base | |

| 1,4-Dioxane | Solvent | 0.2 M concentration |

Experimental Workflow

-

Inert Atmosphere: Flame-dry a reaction vial or Schlenk tube and purge with Argon/Nitrogen.

-

Charging: Add the Tosylhydrazone (1.2 equiv), Aryl Bromide (1.0 equiv),

(2.5 mol%), XPhos (10 mol%), and-

Critical:

is preferred over carbonates for this specific transformation to ensure efficient Bamford-Stevens fragmentation at compatible temperatures.

-

-

Solvation: Add anhydrous 1,4-Dioxane. Seal the vessel.

-

Reaction: Heat the mixture to 80–100°C for 3–12 hours.

-

Observation: Nitrogen gas evolution indicates the decomposition of the hydrazone to the diazo species.[5]

-

-

Work-up: Cool to room temperature. Filter through a short pad of Celite to remove Palladium residues and inorganic salts. Wash with Ethyl Acetate.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanism Note: The base generates the diazo compound in situ.[1] The Pd(0) undergoes oxidative addition with

Protocol 3: Metal-Free Reductive Coupling

Objective: Coupling with Boronic Acids. This is a "green" alternative that avoids transition metals.[8]

Reagents & Materials

| Reagent | Equiv.[2][3][7] | Role |

| Tosylhydrazone | 1.0 | Precursor |

| Aryl Boronic Acid ( | 1.5 | Coupling Partner |

| 3.0 | Base | |

| 1,4-Dioxane | Solvent | 0.1 M |

Experimental Workflow

-

Charging: Combine Tosylhydrazone (1.0 equiv), Boronic Acid (1.5 equiv), and

(3.0 equiv) in a pressure tube. -

Reaction: Add Dioxane and heat to 110°C for 4–12 hours.

-

Note: Higher temperature is required compared to the Pd-method to drive the thermal decomposition and uncatalyzed coupling.

-

-

Work-up: Dilute with water, extract with Dichloromethane (DCM), dry over

, and concentrate.

Safety & Hazard Control (Self-Validating System)

CRITICAL WARNING: This protocol generates 4-bromophenyldiazomethane as a transient intermediate. While generated in situ, diazo compounds are:

-

Explosive: Potentially shock-sensitive if concentrated or dried.

-

Toxic: Alkylating agents.

Safety Rules:

-

Never isolate the intermediate: Do not attempt to stop the reaction at the diazo stage and isolate the product unless specifically equipped with blast shields and dedicated training.

-

Venting: The reaction produces

gas. Ensure the reaction vessel is not completely sealed without pressure relief (or use a balloon/bubbler) unless using rated pressure tubes. -

Quenching: Upon completion, add a small amount of Acetic Acid to the crude mixture before rotary evaporation to destroy any unreacted diazo species.

References

-

Barluenga, J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Tosylhydrazones with Aryl Halides."[1] Angewandte Chemie International Edition, vol. 46, no. 30, 2007, pp. 5587–5590. Link

-

Aggarwal, V. K., et al. "Safe and Efficient Generation of Diazo Compounds in Flow." Chemical Science, vol. 2, 2011, pp. 1656-1660. Link

-

Barluenga, J., & Valdés, C. "Tosylhydrazones: New Reagents for Metal-Free and Transition-Metal-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition, vol. 50, no. 33, 2011, pp. 7486–7500. Link

-

Organic Syntheses. "Preparation of Phenyldiazomethane." Organic Syntheses, Coll.[9][10] Vol. 7, p.438 (1990).[9] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones [organic-chemistry.org]

- 9. orgsyn.org [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

palladium-catalyzed cross-coupling reactions of 4-bromobenzaldehyde tosylhydrazone

Application Note: Palladium-Catalyzed Cross-Coupling Architectures of 4-Bromobenzaldehyde Tosylhydrazone

Executive Summary

This guide details the operational frameworks for utilizing 4-bromobenzaldehyde tosylhydrazone (4-BBTH) as a bifunctional linchpin in palladium-catalyzed cross-coupling. Unlike standard aryl halides, 4-BBTH possesses two orthogonal reactive sites:

-

The Hydrazone Moiety: Acts as a latent diazo precursor, generating a Pd-carbene species in situ for migratory insertion.[1]

-

The Aryl Bromide: Serves as a classic electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings.

This dual functionality allows for divergent synthesis —ranging from the construction of polysubstituted olefins to the generation of cross-conjugated polymers (poly(arylene-1,1-vinylidene)s).

Mechanistic Foundation

The utility of 4-BBTH relies on the Barluenga-Valdés Coupling mechanism. Unlike traditional cross-couplings that form C-C single bonds (e.g., Suzuki, Negishi), this pathway forms C=C double bonds via a metal-carbene intermediate.

Mechanism: Pd-Carbene Migratory Insertion

The reaction proceeds through a non-stabilized diazo intermediate, generated in situ by base-promoted decomposition of the tosylhydrazone.

Figure 1: Catalytic cycle for the coupling of tosylhydrazones with aryl halides. The key step is the dediazotization forming the Pd-carbene.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Bromobenzaldehyde Tosylhydrazone

Pre-requisite step to generate the stable diazo surrogate.

Reagents:

-

4-Bromobenzaldehyde (1.0 equiv)

- -Toluenesulfonyl hydrazide (1.0 equiv)

-

Methanol (Solvent, 0.5 M)

Procedure:

-

Charge: In a round-bottom flask, dissolve 4-bromobenzaldehyde (e.g., 10 mmol, 1.85 g) in Methanol (20 mL).

-

Addition: Add

-toluenesulfonyl hydrazide (10 mmol, 1.86 g) in one portion at room temperature. -

Reaction: Stir the mixture at ambient temperature for 2–4 hours. A white precipitate will form rapidly.

-

Work-up: Cool the mixture to 0°C for 30 minutes. Filter the precipitate and wash with cold methanol (

mL) and diethyl ether ( -

Drying: Dry under vacuum. Yield: Typically >90%.[2]

-

QC Check:

H NMR (DMSO-

-

Protocol B: Pd-Catalyzed Oxidative Coupling with Aryl Boronic Acids

Target: Synthesis of 1-(4-bromophenyl)-1-arylethylenes. This protocol preserves the bromine handle for subsequent functionalization.

Scope: This method uses oxidative conditions to couple the hydrazone carbon with a boronic acid, forming a 1,1-diarylethylene.

Materials:

-

Substrate: 4-BBTH (0.5 mmol)

-

Coupling Partner: Arylboronic acid (0.75 mmol)

-

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: XPhos (10 mol%) or PPh

(20 mol%) -

Base: LiO

Bu (2.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Inerting: Flame-dry a reaction tube and cool under Argon.

-

Loading: Add 4-BBTH (176 mg, 0.5 mmol), Arylboronic acid (0.75 mmol), Pd(OAc)

(5.6 mg), Ligand, and LiO -

Solvation: Add 1,4-Dioxane (3 mL). Seal the tube.

-

Heating: Heat to 80–100°C for 4–8 hours.

-

Note: Nitrogen gas evolution indicates carbene formation.

-

-

Work-up: Cool to RT. Filter through a celite pad, washing with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary: Optimization Parameters

| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Impact |

| Base | LiO | K | LiO |

| Solvent | 1,4-Dioxane | Toluene | Dioxane stabilizes Pd intermediates better in oxidative couplings. |

| Temp | 80°C | 110°C | Higher temp required for sterically hindered boronic acids. |

Protocol C: Self-Polymerization (Poly(arylene-1,1-vinylidene))

Target: Synthesis of cross-conjugated polymers. Mechanism:[3] The 4-BBTH acts as both the nucleophile (hydrazone) and electrophile (bromide) in a step-growth polymerization.

Reagents:

-

Monomer: 4-BBTH (1.0 equiv)

-

Catalyst: Pd

(dba) -